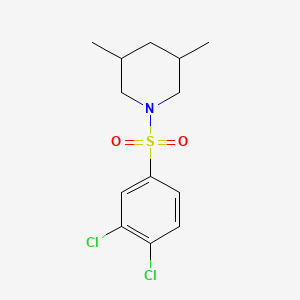

1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine

Description

1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 3,4-dichlorobenzenesulfonyl group and two methyl groups at positions 3 and 5

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonyl-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-12(14)13(15)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNXYCFIAJDMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential as a pharmaceutical agent . It has been studied for its inhibitory effects on specific enzymes and receptors that are implicated in various diseases.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

One of the significant applications of this compound is as an inhibitor of 11β-HSD1 , an enzyme involved in the conversion of cortisone to cortisol. This inhibition is crucial for the treatment of metabolic disorders such as type II diabetes and metabolic syndrome. Research indicates that compounds with similar structures exhibit IC50 values below 1 µM, suggesting strong efficacy .

Cancer Therapeutics

The compound has also been explored for its anticancer properties. In particular, it has been associated with the inhibition of pathways that lead to tumor growth. For instance, related compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including pancreatic cancer cells . The structural characteristics of 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine may contribute to its ability to intercalate DNA, thereby disrupting cancer cell proliferation.

Case Studies and Research Findings

Several studies have illustrated the effectiveness of this compound in different contexts:

Anticancer Activity

In a study examining derivatives of piperidine compounds, it was found that certain analogs exhibited significant cytotoxicity against pancreatic cancer cell lines (BxPC-3 and Panc-1) with IC50 values as low as 0.051 µM . These findings suggest that modifications to the piperidine structure can enhance anticancer activity.

Pharmacological Studies

Research has indicated that compounds similar to this compound can act as agonists or antagonists for various receptors involved in neurodegenerative diseases. For example, some derivatives have shown promise as histamine receptor antagonists, which could be beneficial in treating conditions like Alzheimer's disease .

Comparative Data Table

The following table summarizes key findings related to the application of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorobenzenesulfonyl chloride: A precursor in the synthesis of 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine.

3,5-Dimethylpiperidine: The piperidine ring component of the compound.

Other Dichlorobenzenesulfonyl Derivatives: Compounds with similar sulfonyl groups but different substituents on the benzene ring.

Uniqueness

This compound is unique due to the specific combination of the dichlorobenzenesulfonyl group and the dimethylpiperidine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via sulfonylation of 3,5-dimethylpiperidine using 3,4-dichlorobenzenesulfonyl chloride. Key steps include:

- Base Selection: Use of tertiary amines (e.g., N-methylpiperidine) to minimize racemization and urethane byproducts .

- Solvent Optimization: Polar aprotic solvents (e.g., DCM or THF) improve sulfonyl chloride reactivity.

- Temperature Control: Reactions at 0–25°C balance yield and side-product formation.

Yield variations (40–85%) depend on stoichiometry, base strength, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and piperidine moieties in this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Distinct signals for piperidine protons (δ 1.2–2.8 ppm) and sulfonyl-linked aromatic protons (δ 7.5–8.2 ppm).

- ¹³C NMR: Sulfonyl group confirmation via C-SO₂ resonance (~115–120 ppm) .

- Infrared Spectroscopy (IR): Strong S=O stretching vibrations at 1350–1370 cm⁻¹ and 1140–1160 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₃H₁₆Cl₂NO₂S) with <2 ppm error tolerance .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

- Methodological Answer: Factorial design reduces experimental trials while identifying critical variables:

- Variables: Temperature (X₁), solvent polarity (X₂), base concentration (X₃).

- Response Surface Methodology (RSM): Models interactions between variables to predict optimal conditions (e.g., 20°C, DCM, 1.2 eq. base) .

- Validation: Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05 for significance) .

Q. What strategies are recommended for resolving contradictions in reactivity data obtained from different sulfonylation protocols?

- Methodological Answer: Discrepancies often arise from impurities or competing pathways:

- Byproduct Analysis: Use HPLC (C18 column, pH 4.6 acetate buffer/methanol mobile phase) to detect dichlorophenyl hydrolysis products .

- Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., sulfonyl chloride activation) .

- Computational Validation: Compare density functional theory (DFT)-calculated activation energies with experimental results to pinpoint mechanistic deviations .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer:

- Reaction Path Search: Quantum mechanical calculations (e.g., Gaussian 16) model transition states for sulfonamide bond cleavage or nucleophilic substitution .

- Solvent Effects: COSMO-RS simulations predict solvation free energy changes in nonpolar vs. polar solvents .

- Machine Learning: Train models on existing sulfonylation datasets to forecast optimal conditions for derivatization (e.g., amination, halogenation) .

Q. How can HPLC methods be tailored to assess the purity of this compound, especially considering its dichlorophenyl group?

- Methodological Answer:

- Column Selection: Use a phenyl-hexyl stationary phase for enhanced π-π interactions with the dichlorophenyl group .

- Mobile Phase: 65:35 methanol/sodium acetate buffer (pH 4.6) with 16.22 g/L sodium 1-octanesulfonate improves peak symmetry .

- Detection: UV at 254 nm (ε ~15,000 L·mol⁻¹·cm⁻¹) ensures sensitivity for trace impurities (<0.1%) .

Notes on Data Interpretation

- Contradictory Yield Reports: Cross-reference synthetic protocols for base equivalence (1.0–1.5 eq.) and solvent drying (molecular sieves vs. inert gas sparging) .

- Structural Ambiguities: X-ray crystallography (if crystalline) resolves piperidine chair vs. boat conformations, critical for bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.